molecular formula C11H13ClN2 B2630085 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride CAS No. 2094613-57-5

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride

Cat. No.: B2630085
CAS No.: 2094613-57-5
M. Wt: 208.69
InChI Key: WERNGOBENRAFJO-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride is a nitrile-functionalized tetrahydroisoquinoline derivative. The compound features a tetrahydroisoquinoline core linked to an acetonitrile group at the 5-position, with a hydrochloride salt enhancing its stability and solubility. Key physicochemical properties include a molecular formula of C₁₁H₁₂N₂·HCl (molecular weight: 208.69 g/mol assuming a hydrochloride salt of the base compound C₁₁H₁₂N₂, molecular weight 172.23 g/mol) . The tetrahydroisoquinoline scaffold is notable in medicinal chemistry due to its presence in bioactive alkaloids and drug candidates, though specific pharmacological data for this compound remain uncharacterized in the provided evidence.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;/h1-3,13H,4-5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERNGOBENRAFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroisoquinoline, followed by the addition of acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods can also enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of neuroprotective agents. Research indicates that derivatives of tetrahydroisoquinoline structures can exhibit significant neuroprotective activities. These compounds are often evaluated for their ability to mitigate neuronal damage in conditions such as ischemic stroke and neurodegenerative diseases.

  • Neuroprotective Properties : Studies have demonstrated that compounds with similar structures to 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. For instance, pharmacological evaluations have identified neuroprotective candidates that act through various mechanisms including anti-inflammatory pathways and modulation of neurotransmitter systems .

Neuropharmacology

In neuropharmacology, the compound has been investigated for its potential role in treating mood disorders and cognitive impairments. The tetrahydroisoquinoline scaffold is known for its interaction with neurotransmitter receptors.

  • Antidepressant Activity : Some studies suggest that compounds derived from tetrahydroisoquinolines can exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and dopamine pathways, which are crucial in mood regulation .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions.

  • Synthetic Precursor : The compound can be used to synthesize other bioactive molecules by undergoing reactions such as nucleophilic substitutions or cyclization processes. Its unique structure allows chemists to explore diverse synthetic routes that lead to the creation of novel pharmacologically active compounds .

Case Study 1: Neuroprotection in Ischemic Stroke

A study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives demonstrated that these compounds significantly reduced infarction size and neuronal damage when administered post-ischemia in rat models . This research highlights the therapeutic potential of this compound as a candidate for further development.

Case Study 2: Antidepressant-Like Effects

In a behavioral study involving rodent models of depression, derivatives of tetrahydroisoquinoline were shown to produce significant reductions in depressive-like behaviors. The mechanism was linked to alterations in serotonin levels and receptor activity . This suggests that this compound may have similar properties worth exploring.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,8,9,13b-Tetrahydro-6H-isoquinolino[2,1-c]quinazoline-6-thione

  • Structure: A fused heterocycle combining tetrahydroisoquinoline and quinazoline moieties with a thione (-C=S) group at the 6-position.
  • Synthesis: Prepared via [5+1] heterocyclization of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with carbon disulfide .
  • Key Differences: The thione group introduces sulfur-based reactivity, enabling nucleophilic substitutions absent in the nitrile group of the target compound. The fused quinazoline ring system increases molecular complexity and rigidity compared to the simpler acetonitrile-substituted tetrahydroisoquinoline.

Tryptamine Derivatives (e.g., 5-Methoxytryptamine)

  • Structure: Indole-based compounds with an aminoethyl side chain (e.g., 3-(2-aminoethyl)-5-methoxyindole) .
  • Key Differences: Core Heterocycle: Indole vs. tetrahydroisoquinoline. Indole derivatives exhibit distinct electronic properties and binding affinities (e.g., serotonin receptor interactions). Functional Groups: The aminoethyl group in tryptamines contrasts with the nitrile group in the target compound, which may limit direct pharmacological overlap but offers divergent synthetic utility (e.g., nitrile reduction to amines).

Dihydrochloride Salts (e.g., 1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride)

  • Structure : Aromatic diamines with two hydrochloride counterions .
  • Key Differences :
    • Salt Form : The dihydrochloride salt increases solubility but may introduce hygroscopicity compared to the single hydrochloride in the target compound.
    • Application : Dihydrochloride salts are common in pharmaceuticals for enhanced bioavailability, whereas nitriles like the target compound often serve as intermediates in multistep syntheses.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features References
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride C₁₁H₁₂N₂·HCl 208.69* N/A (SY219609) Nitrile group, hydrochloride salt
5,8,9,13b-Tetrahydro-6H-isoquinolino[2,1-c]quinazoline-6-thione C₁₆H₁₃N₃S 279.36 N/A Fused quinazoline, thione group
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 608-07-1 Indole core, methoxy and aminoethyl groups
1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride C₈H₁₀F₂N₂·2HCl 261.10 2044927-43-5 Aromatic diamine, dihydrochloride salt

*Calculated based on the base compound (C₁₁H₁₂N₂, 172.23 g/mol) + HCl (36.46 g/mol).

Biological Activity

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride (CAS No. 2094613-57-5) is a chemical compound notable for its potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C11_{11}H13_{13}ClN2_2
  • Molecular Weight : 208.69 g/mol
  • CAS Number : 2094613-57-5
PropertyValue
Molecular FormulaC11_{11}H13_{13}ClN2_2
Molecular Weight208.69 g/mol
CAS Number2094613-57-5

Pharmacological Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:

  • Neuroprotective Effects : Some studies suggest that compounds in this class may protect neurons from damage, potentially providing therapeutic avenues for neurodegenerative diseases.
  • Antidepressant Activity : Certain tetrahydroisoquinolines have been linked to antidepressant effects in preclinical models, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of these compounds, which may be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

  • Neuroprotection : A study published in Neuroscience Letters demonstrated that tetrahydroisoquinoline derivatives could attenuate oxidative stress-induced neuronal cell death in vitro, suggesting a protective mechanism against neurodegeneration .
  • Antidepressant Activity : Research featured in Psychopharmacology indicated that specific derivatives showed significant antidepressant-like effects in animal models, with mechanisms involving serotonin and norepinephrine pathways .
  • Inflammation Modulation : A study highlighted in Journal of Medicinal Chemistry reported that certain tetrahydroisoquinoline compounds exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokine production in macrophages .

Summary of Biological Activities

Activity TypeEvidence SourceKey Findings
NeuroprotectiveNeuroscience LettersAttenuated oxidative stress-induced neuronal death
AntidepressantPsychopharmacologySignificant antidepressant-like effects observed
Anti-inflammatoryJournal of Medicinal ChemistryInhibition of pro-inflammatory cytokines in macrophages

Q & A

Q. How can researchers correlate spectroscopic data with computational predictions for structural confirmation?

  • Methodological Answer : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using B3LYP/6-31G* basis sets). Discrepancies >0.5 ppm suggest structural anomalies. Raman spectroscopy and X-ray crystallography provide complementary validation .

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